Physostigmine sulphate
Overview
Description
Physostigmine is a parasympathomimetic, specifically, a reversible cholinesterase inhibitor which effectively increases the concentration of acetylcholine at the sites of cholinergic transmission . It is rapidly absorbed through membranes and can be applied topically to the conjunctiva . It also can cross the blood-brain barrier and is used when central nervous system effects are desired, as in the treatment of severe anticholinergic toxicity .
Molecular Structure Analysis
Physostigmine sulphate has a molecular formula of C30H44N6O8S and a molecular weight of 648.8 g/mol . The IUPAC name is [(3aS,8bS)-3,4,8b-trimethyl-1,2,3,3a-tetrahydropyrrolo[2,3-b]indol-3-ium-7-yl] N-methylcarbamate;sulfate . The structure can be represented by the canonical SMILES: CC12CCNH+OC(=O)NC)C)C.CC12CCNH+OC(=O)NC)C)C.[O-]S(=O)(=O)[O-] .Chemical Reactions Analysis
Physostigmine is a cholinesterase inhibitor that is rapidly absorbed through membranes. It can be applied topically to the conjunctiva . It also can cross the blood-brain barrier and is used when central nervous system effects are desired, as in the treatment of severe anticholinergic toxicity .Physical And Chemical Properties Analysis
Physostigmine sulphate has a molecular formula of C30H44N6O8S and a molecular weight of 648.8 g/mol . The IUPAC name is [(3aS,8bS)-3,4,8b-trimethyl-1,2,3,3a-tetrahydropyrrolo[2,3-b]indol-3-ium-7-yl] N-methylcarbamate;sulfate . The structure can be represented by the canonical SMILES: CC12CCNH+OC(=O)NC)C)C.CC12CCNH+OC(=O)NC)C)C.[O-]S(=O)(=O)[O-] .Scientific Research Applications
Transdermal Drug Delivery : Physostigmine has been explored as a treatment against organophosphate intoxication. Its transdermal administration through iontophoresis and electroporation was studied, revealing buffer-dependent drug delivery efficiencies. This suggests a potential for physostigmine sulphate in transdermal therapeutic applications (Rowland & Chilcott, 2000).
Memory and Cognitive Functions : Investigations into physostigmine's effects on amnesic syndromes, particularly related to cerebral lesions, have shown that it can rapidly improve learning ability, though its impact on recall is limited. These studies suggest a role for physostigmine in understanding and potentially treating memory-related disorders (Laurent et al., 1981).
Behavioral Studies in Animals : Research on rhesus monkeys demonstrated that low doses of physostigmine may enhance learning of simple tasks without significantly altering the acquisition of more complex tasks. This highlights its potential application in studying learning and cognitive processes in animals (Frederick et al., 1995).
Discrimination Performance Enhancement : Studies on rats have shown that certain doses of physostigmine sulphate can improve performance in brightness discrimination tasks, possibly by increasing stimulus sensitivity. This suggests its utility in research on attention and perception (Warburton & Brown, 2004).
Pharmacokinetics and Stability : Research has been conducted to develop sensitive methods for determining physostigmine in biological materials, essential for understanding its pharmacokinetics and stability in clinical and research settings (Elsayed et al., 1989).
Protection Against Organophosphate Poisoning : Physostigmine has been studied as a pretreatment antidote for organophosphate poisoning, with research focusing on its action as a cholinesterase inhibitor and its interactions with acetylcholine receptors (Somani & Dube, 1989).
Physostigmine in Sleep Research : Investigations into the role of physostigmine in sleep have shown that it can induce rapid eye movement (REM) sleep when injected during non-REM sleep, suggesting its importance in studying sleep mechanisms (Sitaram et al., 1976).
Total Synthesis of Physostigmine : Research progress in the total synthesis of physostigmine, a historically significant cholinesterase inhibitor, has been reviewed, underlining its continued importance in pharmacological research (Li Yue-hua, 2011).
Safety And Hazards
Physostigmine is fatal if swallowed or inhaled . It is advised not to breathe dust/fume/gas/mist/vapors/spray and to wash skin thoroughly after handling . It should be used only outdoors or in a well-ventilated area and respiratory protection should be worn . If swallowed or inhaled, immediate medical attention is required .
properties
IUPAC Name |
[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-methylcarbamate;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H21N3O2.H2O4S/c2*1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2;1-5(2,3)4/h2*5-6,9,13H,7-8H2,1-4H3,(H,16,19);(H2,1,2,3,4)/t2*13-,15+;/m11./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBNDIVPHIWTPK-KYJQVDHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44N6O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10889323 | |
Record name | Pyrrolo[2,3-b]indol-5-ol, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl-, 5-(N-methylcarbamate), (3aS,8aR)-, sulfate (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10889323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
648.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Physostigmine sulphate | |
CAS RN |
64-47-1 | |
Record name | Pyrrolo[2,3-b]indol-5-ol, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl-, 5-(N-methylcarbamate), (3aS,8aR)-, sulfate (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pyrrolo[2,3-b]indol-5-ol, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl-, 5-(N-methylcarbamate), (3aS,8aR)-, sulfate (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10889323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Physostigmine sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.533 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHYSOSTIGMINE SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G63V2J2N71 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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